molecular formula C25H49N3O5 B12617525 L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-

L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-

Cat. No.: B12617525
M. Wt: 471.7 g/mol
InChI Key: YIOXRLRLXKMXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Peptide Coupling Reactions: The formation of peptide bonds between amino acids and amides is a crucial step. Reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt) are commonly used.

    Protection and Deprotection Steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect reactive amine groups during synthesis. These groups are later removed under acidic conditions.

    Industrial Production: Large-scale production may involve automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced amides or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester groups, often using reagents like sodium methoxide or sodium ethoxide.

Scientific Research Applications

L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- can be compared with similar compounds such as:

    L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N-[(1S,2R)-2-hydroxy-3-[(2-methylpropyl)[(3-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]-3-methyl-: This compound has different substituents, leading to variations in chemical reactivity and biological activity.

    L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-glutaminylglycyl-L-leucyl-: Another peptide derivative with distinct functional groups, affecting its synthesis and applications.

L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H49N3O5

Molecular Weight

471.7 g/mol

IUPAC Name

tert-butyl 3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoate

InChI

InChI=1S/C25H49N3O5/c1-13-17(6)22(18(32-12)14-19(29)33-25(7,8)9)28(11)24(31)21(16(4)5)27-23(30)20(26-10)15(2)3/h15-18,20-22,26H,13-14H2,1-12H3,(H,27,30)

InChI Key

YIOXRLRLXKMXJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.